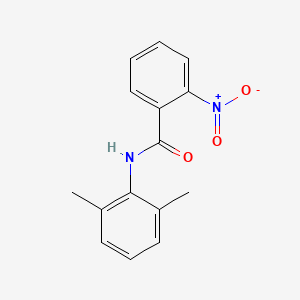

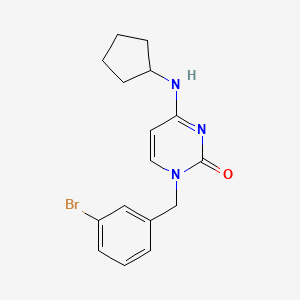

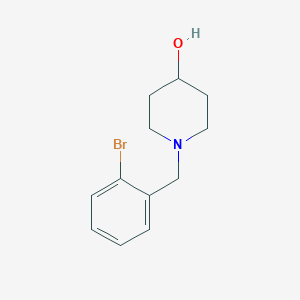

N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea, often involves palladium-catalysed isocyanide insertions or reactions with acetylenedicarboxylic acid derivatives. For example, the palladium-catalysed isocyanide insertion in 2-bromophenylthioureas leads to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines, demonstrating the role of palladium in facilitating complex thiourea synthesis through C–S cross-coupling reactions (Pandey, Bhowmik, & Batra, 2014).

Aplicaciones Científicas De Investigación

Antipathogenic Activity

Research by Limban et al. (2011) on thiourea derivatives, including compounds structurally similar to N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea, showed significant antipathogenic activities, particularly against bacterial strains known for their ability to grow in biofilms. This suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Enantioselective Addition in Chemical Synthesis

Arokianathar et al. (2018) demonstrated that isothioureas, which are closely related to the compound , can catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions. This process is crucial in organic synthesis, indicating the compound's relevance in synthetic chemistry (Arokianathar et al., 2018).

DNA-Binding Studies and Biological Activities

Tahir et al. (2015) investigated the interaction of nitrosubstituted acylthioureas with DNA, revealing insights into their potential anti-cancer properties. The DNA-binding properties of these thiourea compounds highlight their potential application in cancer research (Tahir et al., 2015).

Antimicrobial Additives in Surface Coatings

El‐Wahab et al. (2015) synthesized new compounds, including thiourea derivatives, and tested their antimicrobial activity when incorporated into surface coatings like polyurethane varnish and printing ink. This application is particularly relevant in material science and industrial applications (El‐Wahab et al., 2015).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) researched novel cyclohexanonyl bromophenol derivatives, which are structurally similar to N-(4-bromo-3-methylphenyl)-N'-cyclohexylthiourea, and found them to be potent inhibitors of carbonic anhydrase isozymes. This indicates potential applications in the treatment of diseases such as glaucoma and epilepsy (Balaydın et al., 2012).

Enzyme Inhibition and Mercury Sensing

Rahman et al. (2021) studied thiourea derivatives for their anti-cholinesterase activity and potential as mercury sensing probes. This highlights the compound's relevance in both pharmaceutical applications and environmental monitoring (Rahman et al., 2021).

Propiedades

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-cyclohexylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2S/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRPXTSAWIUVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)NC2CCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)